Lipophilicity Comparison: Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate Exhibits Intermediate LogP Between Methoxy and Chloro Analogs
The target compound's predicted LogP of 4.87 positions it as an intermediate lipophilic entity compared to its closest 4-substituted phenyl analogs. The 4-methoxy derivative (CAS 350989-93-4) has an experimentally backed computed LogP range of 4.07–4.41, while the 4-chloro derivative (CAS 350989-77-4) ranges from 4.72 to 5.20 . This places the ethoxy compound's lipophilicity significantly above the methoxy analog but slightly below or overlapping with the chloro variant, offering a unique partition coefficient profile for membrane interaction studies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.87 |
| Comparator Or Baseline | 4-Methoxy analog: 4.07–4.41; 4-Chloro analog: 4.72–5.20 |
| Quantified Difference | Target LogP is 0.46–0.80 units higher than methoxy analog; up to 0.15 units higher than lower bound of chloro analog |
| Conditions | Computed LogP from XLogP3 and ALogP algorithms; data aggregated from Chemsrc and Hit2Lead databases |
Why This Matters
A difference of 0.5–1.0 Log units can translate to a 3- to 10-fold change in partition coefficient, directly impacting cellular permeability and pharmacokinetic behavior, making the ethoxy compound a distinct chemical tool for probing structure-activity relationships.
